5-Heptyl-4-iodofuran-2(5H)-one
Description
Significance of the Furan-2(5H)-one Scaffold in Chemical Research
The furan-2(5H)-one ring system, a five-membered lactone, is a recurring and significant scaffold in the landscape of chemical research. nih.govresearchgate.net Its prevalence stems from its presence in a vast array of natural products and synthetically important molecules. researchgate.net
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the life sciences. researchgate.net Furan-2(5H)-ones, also known as butenolides, are a key class of oxygen-containing heterocycles. nih.govmdpi.com Their structure, featuring a conjugated system and a reactive lactone, makes them versatile intermediates and building blocks in organic synthesis. researchgate.net The inherent reactivity of the furan-2(5H)-one core allows for a multitude of chemical transformations, enabling the construction of more complex molecular frameworks.
The furan-2(5H)-one motif is a cornerstone in the structure of numerous biologically active compounds. nih.govwikipedia.org This scaffold is found in natural products exhibiting a wide spectrum of activities, including antimicrobial, antifungal, and anticancer properties. epa.govnih.gov Consequently, the development of synthetic methodologies to access functionalized furan-2(5H)-ones is a vibrant area of research, as these compounds are not only of interest for their inherent biological properties but also as precursors for the total synthesis of complex natural products. nih.govresearchgate.net
Overview of Iodinated Furan-2(5H)-one Chemistry
The introduction of a halogen atom, such as iodine, onto the furan-2(5H)-one scaffold dramatically influences its chemical reactivity and potential applications.
The study of halogenated furanones has a rich history, initially spurred by the discovery of naturally occurring brominated furanones from marine algae which exhibited interesting biological activities. nih.gov This led to broader investigations into the synthesis and properties of various halogenated derivatives, including chlorinated and iodinated furanones. researchgate.net These studies have revealed that the nature and position of the halogen atom can significantly modulate the biological profile of the furanone core.
Among the halogenated furanones, 4-iodo derivatives have garnered specific attention. The carbon-iodine bond at the 4-position is a particularly useful synthetic handle. It allows for the introduction of a variety of substituents through well-established cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.net This synthetic versatility makes 4-iodofuran-2(5H)-ones valuable intermediates for the creation of diverse libraries of furanone derivatives for biological screening and materials science applications. Efficient methods for the synthesis of 4-iodofuran-2(5H)-ones, such as the iodolactonization of 2,3-allenoates, have been developed to facilitate these investigations.
Rationale for Academic Investigation of 5-Heptyl-4-iodofuran-2(5H)-one
While direct and extensive research on this compound is not widely documented in publicly available literature, the rationale for its academic investigation can be inferred from the established chemistry of its constituent parts. The interest in this specific molecule likely stems from a combination of factors:
Lipophilicity Modification: The presence of a seven-carbon alkyl chain (heptyl group) at the 5-position significantly increases the lipophilicity of the furanone core. This modification is a common strategy in medicinal chemistry to potentially enhance membrane permeability and alter the pharmacokinetic properties of a molecule.
Synthetic Versatility: As with other 4-iodofuranones, the iodine atom serves as a key site for further functionalization. Researchers would likely be interested in using this compound as a building block to synthesize a range of novel compounds with potentially unique biological activities or material properties.
Exploration of Novel Chemical Space: The combination of a medium-length alkyl chain and an iodinated core represents a specific region of chemical space that may not have been extensively explored. Academic research is often driven by the desire to synthesize and characterize novel compounds to expand the toolkit of available molecules and potentially uncover new and unexpected properties.
In essence, the academic investigation of this compound is likely driven by its potential as a versatile synthetic intermediate for the creation of new, more complex molecules with tailored properties for applications in medicinal chemistry and materials science.
Positional Isomerism and Substituent Effects in Furan-2(5H)-ones
The arrangement of substituents on the furan-2(5H)-one ring gives rise to positional isomers, each with distinct chemical and physical properties. In the case of this compound, the heptyl group is located at the C-5 position, adjacent to the ring oxygen, while the iodine atom is at the C-4 position, which is part of the α,β-unsaturated system of the lactone.
The nature and position of these substituents significantly influence the molecule's reactivity. The long alkyl chain of the heptyl group at C-5 primarily impacts the molecule's lipophilicity, affecting its solubility in various solvents. While it is relatively remote from the reactive C-4 position, its steric bulk could potentially influence the approach of reagents to the lactone ring.
The electronic effects of substituents are also critical. The reactivity of the furanone system can be tuned by the introduction of electron-donating or electron-withdrawing groups. For instance, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is highly regioselective, yielding 4-thiosubstituted products, demonstrating the directing effect of the substituents. nih.gov While the heptyl group is generally considered electron-donating through an inductive effect, its impact on the electronic nature of the double bond is less pronounced than that of the electronegative iodine atom at the C-4 position.
Unique Reactivity Profile of Alpha-Iodo-Gamma-Butenolactones
This compound belongs to the class of α-iodo-γ-butenolactones. The presence of the iodine atom at the C-4 position (the α-position relative to the carbonyl group) is the defining feature of its reactivity. The carbon-iodine bond in such vinyl iodides is a versatile functional handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
This reactivity allows for the elaboration of the furanone scaffold, making 4-iodo-butenolides valuable precursors for the synthesis of more complex molecules. Several key cross-coupling reactions are applicable to this system:
Sonogashira Coupling: This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Studies on 5-substituted 3,4-dihalo-2(5H)-furanones have demonstrated that the Sonogashira reaction can be successfully employed to introduce alkyne moieties at the C-4 position. sioc-journal.cn This suggests that this compound could react with various terminal alkynes to produce 4-alkynyl-5-heptyl-furan-2(5H)-ones. The typical conditions are mild, often carried out at room temperature with an amine base. wikipedia.orgorganic-chemistry.org
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide under palladium catalysis. youtube.comyoutube.com This is a powerful and widely used method for forming carbon-carbon bonds. It is highly probable that this compound would be a suitable substrate for Suzuki coupling with a variety of aryl or vinyl boronic acids or their esters. This would allow for the introduction of diverse aromatic or olefinic groups at the C-4 position.
Heck Coupling: In the Heck reaction, a vinyl or aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. This would enable the formation of a new carbon-carbon bond between the C-4 position of the furanone ring and an alkene, leading to the synthesis of more extended conjugated systems.
The general utility of 2-iodo-4-(phenylchalcogenyl)-1-butenes in a range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki, underscores the synthetic potential of the vinyl iodide moiety in similar structures. nih.gov The reactivity of the C-I bond is generally high, allowing these coupling reactions to proceed under mild conditions. nih.govorganic-chemistry.org The heptyl group at the C-5 position is not expected to significantly interfere with these transformations at the C-4 position.
Below is a table summarizing the potential cross-coupling reactions for this compound based on established reactivity for this class of compounds.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) / Amine Base | 4-Alkynyl-5-heptyl-furan-2(5H)-one |
| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(0) / Base | 4-Aryl/Vinyl-5-heptyl-furan-2(5H)-one |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(0) / Base | 4-Alkenyl-5-heptyl-furan-2(5H)-one |
Structure
3D Structure
Properties
CAS No. |
223378-02-7 |
|---|---|
Molecular Formula |
C11H17IO2 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
2-heptyl-3-iodo-2H-furan-5-one |
InChI |
InChI=1S/C11H17IO2/c1-2-3-4-5-6-7-10-9(12)8-11(13)14-10/h8,10H,2-7H2,1H3 |
InChI Key |
HMGWPQZWFPHWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(=CC(=O)O1)I |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Heptyl 4 Iodofuran 2 5h One
Reactivity at the Iodinated Position (C4)
The carbon-iodine bond at the C4 position is the most reactive site for many transformations of 5-Heptyl-4-iodofuran-2(5H)-one, primarily due to the lability of the iodide leaving group in the presence of transition metal catalysts and its susceptibility to certain nucleophilic attacks.
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the 4-iodo-2(5H)-furanone scaffold is a competent substrate for such transformations. These reactions provide a powerful means to introduce a wide variety of substituents at the C4 position, leading to a diverse array of functionalized butenolides. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 4-halo-2(5H)-furanones.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, has been successfully applied to 4-halo-2(5H)-furanones. Research has demonstrated that 4-iodo-2(5H)-furanones can be coupled with various arylboronic acids to produce 4-aryl-2(5H)-furanones in excellent yields. researchgate.net For instance, the coupling of 4-iodo-2(5H)-furanones with arylboronic acids proceeds efficiently in the presence of a palladium catalyst. researchgate.net
In a study on related 5-(4-bromophenyl)-furan-2(5H)-ones, Suzuki-Miyaura coupling with phenylboronic acid was achieved using a palladium catalyst to yield the corresponding biphenyl (B1667301) product. mdpi.com This indicates that the 5-substituent does not hinder the reactivity at the C4 position. It is therefore highly probable that this compound would undergo similar Suzuki-Miyaura couplings with a range of aryl- and vinylboronic acids.
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Halo-2(5H)-furanone Analogs
| Furanone Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodo-2(5H)-furanone | Arylboronic acid | Pd catalyst | 4-Aryl-2(5H)-furanone | Excellent | researchgate.net |
| 5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(Biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one | 81 | mdpi.com |
| 5-(4-Tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(Biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one | 75 | mdpi.com |
Beyond the Suzuki-Miyaura reaction, the iodinated furanone scaffold is amenable to other palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings.
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has been demonstrated with 5-substituted 3,4-dihalo-2(5H)-furanones. In these cases, the reaction selectively occurs at the more reactive halogen position. sioc-journal.cn For this compound, a Sonogashira coupling would be expected to proceed readily at the C4 position to yield 4-alkynyl-5-heptyl-2(5H)-furanones. Studies on related compounds have shown that these reactions can be carried out under mild conditions with a palladium catalyst and a copper(I) co-catalyst. sioc-journal.cnwikipedia.orglibretexts.orgorganic-chemistry.org
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, represents another potential transformation. While specific examples with 4-iodo-2(5H)-furanones are less common in the provided literature, the general principles of Heck coupling suggest that this compound could react with various alkenes to introduce a vinyl group at the C4 position. escholarship.orgnih.govscispace.com
The Stille coupling , which utilizes organotin reagents, is also a viable method for the functionalization of this scaffold. Although not as widely used as the Suzuki or Sonogashira couplings due to the toxicity of tin compounds, it offers a powerful alternative for the formation of carbon-carbon bonds. clockss.orgresearchgate.net
Table 2: Examples of Other Cross-Coupling Reactions with Halo-2(5H)-furanone Analogs
| Coupling Reaction | Furanone Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | 5-Substituted 3,4-dihalo-2(5H)-furanone | Terminal alkyne | Pd(PPh₃)₄, CuI, KF | 4-Alkynyl-5-substituted-3-halo-2(5H)-furanone | Moderate to Good | sioc-journal.cn |
| Stille | α-Stannyl-α,β-unsaturated lactone | Aryl iodide | Pd catalyst | α-Aryl-α,β-unsaturated lactone | Low | clockss.org |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the iodine at the C4 position of this compound is a less commonly reported transformation compared to palladium-catalyzed reactions. The electron-rich nature of the furanone ring and the sp² hybridization of the carbon atom make classical SN1 and SN2 reactions unfavorable. However, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups or if strong nucleophiles are used.
Studies on related 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) show that nucleophilic substitution can occur at the C4 position with various nucleophiles, including amines and thiols. nih.gov For example, 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2(5H)-one undergo modification at the C-4 position via nucleophilic substitution. nih.gov These reactions often proceed under basic conditions, which can facilitate the attack of the nucleophile. While the electronic properties of this compound may differ, these examples suggest that nucleophilic substitution at the C4 position is a plausible, albeit potentially challenging, transformation.
Reductive Dehalogenation Pathways
The carbon-iodine bond in this compound can be cleaved under reductive conditions to yield the corresponding 5-heptyl-2(5H)-furanone. This reductive dehalogenation can be achieved using various reducing agents. One documented method for a related brominated furanone involves the use of zinc metal.
Reactivity at the Furanone Ring (C2, C3)
The furanone ring in this compound possesses an α,β-unsaturated carbonyl system (a butenolide), which is a key determinant of its reactivity. This moiety is susceptible to nucleophilic attack, particularly conjugate addition (Michael addition) at the C3 position.
Studies on 2(5H)-furanones have shown that they can react with various nucleophiles. For example, the addition of pyrrolidine (B122466) to 2(5H)-furanone has been reported. The reactivity of the α,β-unsaturated system can be influenced by the substituents on the ring. The presence of an electron-withdrawing iodine atom at C4 would be expected to enhance the electrophilicity of the C3 position, making it more susceptible to nucleophilic attack.
Reactions at the Carbonyl Group (C2)
The C2 carbonyl group in the furanone ring is a typical electrophilic center. However, its reactivity is modulated by conjugation with the C3-C4 double bond and the ring oxygen atom. While direct additions to the carbonyl are less common than conjugate additions in α,β-unsaturated systems, they can be achieved under specific conditions.
Reduction of the Carbonyl Group: The reduction of the lactone carbonyl can lead to the corresponding diol or lactol. The choice of reducing agent is critical to achieve selectivity over the reduction of the double bond or the C-I bond.
| Reaction | Reagent | Product | Notes |
| Carbonyl Reduction | Diisobutylaluminium hydride (DIBAL-H) | 5-Heptyl-4-iododihydrofuran-2(5H)-ol (Lactol) | Reduction at low temperatures often stops at the lactol stage. |
| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) with CeCl₃ (Luche reduction) | 5-Heptyl-4-iodofuran-2(5H)-ol | Favors 1,2-addition over conjugate addition, potentially preserving the double bond. |
Addition of Organometallic Reagents: The addition of strongly basic organometallic reagents, such as Grignard or organolithium reagents, typically favors 1,2-addition to the carbonyl group, especially at low temperatures. libretexts.org This leads to the formation of tertiary alcohols, which may be unstable and undergo subsequent reactions.
| Reagent Type | Example | Product |
| Organolithium | n-Butyllithium | Tertiary alcohol intermediate |
| Grignard Reagent | Phenylmagnesium bromide | Tertiary alcohol intermediate |
These reactions are often competitive with conjugate addition, and the outcome can be influenced by the nature of the nucleophile, the solvent, and the temperature. libretexts.org
Double Bond Functionalization (C3-C4)
The C3-C4 double bond is activated by the electron-withdrawing carbonyl group, making it susceptible to various additions. Furthermore, the iodine atom at the C4 position is an excellent leaving group, enabling a wide array of transition-metal-catalyzed cross-coupling reactions. This vinyl iodide functionality is arguably the most versatile handle for molecular elaboration.
Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-I bond at the C4 position is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions provide a powerful method for introducing diverse substituents at the C4 position. organic-chemistry.org
| Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | Aryl/vinyl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-Aryl/vinyl-5-heptylfuran-2(5H)-one |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-5-heptylfuran-2(5H)-one |
| Heck Coupling | Alkenes, Pd catalyst, base | 4-Alkenyl-5-heptylfuran-2(5H)-one |
| Stille Coupling | Organostannanes, Pd catalyst | 4-Alkyl/aryl/vinyl-5-heptylfuran-2(5H)-one |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-5-heptylfuran-2(5H)-one |
These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures from the relatively simple 4-iodofuranone scaffold. researchgate.net
Halogen-Lithium Exchange: Treatment with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures can induce a halogen-lithium exchange at the C4 position. The resulting 4-lithiofuranone is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.
Conjugate Addition Reactions
The α,β-unsaturated lactone system in this compound is an excellent Michael acceptor. libretexts.org Nucleophiles tend to add to the C3 position, which is the β-carbon relative to the carbonyl group. This 1,4-addition (or conjugate addition) is often favored over direct 1,2-addition, particularly with softer, less basic nucleophiles. libretexts.orgrug.nl
The general mechanism involves the nucleophilic attack at C3, forming an enolate intermediate which is then protonated (typically during workup) to give the saturated lactone product. libretexts.org
Common Nucleophiles in Conjugate Addition:
| Nucleophile Class | Example | Product Type |
|---|---|---|
| Organocuprates | Lithium diheptylcuprate (a Gilman reagent) | 3,5-Diheptyl-4-iodofuran-2(5H)-one |
| Thiols | Thiophenol | 4-Iodo-5-heptyl-3-(phenylthio)dihydrofuran-2(5H)-one |
| Amines | Piperidine | 3-(Piperidin-1-yl)-4-iodo-5-heptyldihydrofuran-2(5H)-one |
| Enolates | Enolate of diethyl malonate | 3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-4-iodo-5-heptyldihydrofuran-2(5H)-one |
The use of organocuprates (Gilman reagents) is particularly effective for introducing alkyl or aryl groups at the C3 position via conjugate addition. youtube.com
Reactivity of the Heptyl Substituent (C5)
The heptyl group at the C5 position is a saturated alkyl chain and is generally the least reactive part of the molecule under ionic conditions. Its primary influence is steric and electronic, though it can be functionalized under specific, typically radical, conditions.
Direct functionalization of the heptyl chain without affecting the sensitive furanone ring is challenging. The most plausible approach involves free-radical reactions, which are less sensitive to the electronic nature of the rest of the molecule.
Free-Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator could introduce a bromine atom onto the alkyl chain. The selectivity would likely favor the secondary carbons, but a mixture of products is expected.
Oxidation: Strong oxidizing agents would likely degrade the furanone ring. However, selective remote oxidation might be achievable using specialized reagents or biochemical methods.
Steric Hindrance: The long alkyl chain at C5 can sterically hinder the approach of nucleophiles or other reagents to the adjacent C5-H and the C4-I bonds. This effect would be most pronounced for bulky reagents.
Electronic Effects: As an alkyl group, the heptyl chain is weakly electron-donating through an inductive effect. This can slightly modulate the electron density of the furanone ring system, although this effect is generally minor compared to the strong electronic influence of the carbonyl and iodo groups.
Solubility: The nonpolar heptyl chain significantly increases the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents (e.g., hexane, toluene) and decreasing its solubility in polar solvents like water. This property is critical for selecting appropriate reaction media and purification methods.
Ring-Opening and Ring-Closing Reactions
The furanone ring, while relatively stable, can undergo ring-opening or ring-transformation reactions under certain conditions, a reactivity pattern observed in related butenolide systems. nih.govacs.org
Ring-Opening Reactions:
Base-Mediated Hydrolysis: Strong bases like sodium hydroxide (B78521) can saponify the lactone (cyclic ester) to open the ring, forming the corresponding γ-hydroxy carboxylate salt. Acidic workup would then yield the γ-hydroxy carboxylic acid, which might exist in equilibrium with the starting lactone. nih.gov
Reductive Opening: Vigorous reduction, for instance with lithium aluminum hydride, could potentially reduce the ester linkage, leading to a diol product.
Reaction with Hydrazines: As seen with related dihalofuranones, reaction with hydrazine (B178648) can lead to ring transformation, where the hydrazine displaces the ring oxygen to form a dihydropyridazinone derivative. nih.gov
Ring-Closing Reactions (Electrocyclization): While ring-closing reactions start from an acyclic precursor to form the ring, related electrocyclic reactions can occur. For instance, ring-opening of a substituted cyclobutene (B1205218) can yield a conjugated diene. wikipedia.org In the context of this compound, the most relevant ring-closing reaction is its own synthesis, often achieved through the iodolactonization of a corresponding 2,3-allenoic acid or ester. organic-chemistry.org This process involves an electrophilic attack of iodine on the allene, followed by intramolecular trapping by the carboxylate oxygen to close the five-membered ring. organic-chemistry.org
Stereochemical Stability and Interconversion Studies of this compound
The stereochemical attributes of this compound, particularly the chiral center at the C5 position, are fundamental to its potential applications and chemical behavior. The stability of this stereocenter and the isomerization potential of the furanone ring are critical areas of study. The furan-2(5H)-one structure, also known as a butenolide, is a core motif in many natural products, and understanding its stereochemical dynamics is essential for synthesis and application. nih.govacs.org
Isomerization Processes of the Furan-2(5H)-one Ring
The furan-2(5H)-one ring is an α,β-unsaturated lactone. A primary mode of isomerization for this class of compounds is the migration of the double bond from the α,β-position to the β,γ-position, creating an equilibrium between the two isomers. In the context of this compound, this would involve a shift from the C3-C4 double bond to a C4-C5 double bond, which is not favored due to the existing substitution pattern, or more commonly, isomerization to the corresponding 2(3H)-furanone. bibliomed.org
Studies on related butenolide systems have shown that the α,β-unsaturated isomer, such as the 2(5H)-furanone, is generally the thermodynamically more stable form compared to the β,γ-unsaturated isomer. bibliomed.org This stability difference means that under equilibrium conditions, the 2(5H)-furanone form is typically favored.
However, the interconversion between these isomeric forms can be catalyzed by both acids and bases. nih.govorgsyn.org For instance, organic bases have been employed to catalyze the isomerization of β,γ-unsaturated butenolides into their more stable α,β-unsaturated counterparts. nih.gov This process often involves a proton transfer mechanism, where the base facilitates the removal and re-addition of a proton, allowing the double bond to migrate. nih.gov Similarly, acid catalysis can promote dehydration and double bond isomerization in the formation of fused furan (B31954) ring systems. nih.gov While direct studies on this compound are not prevalent, the principles derived from analogous structures are applicable.
Table 1: Catalytic Systems for Isomerization of Substituted Butenolides This table presents examples of catalysts used in the isomerization of various β,γ-unsaturated butenolides to their α,β-unsaturated forms, highlighting the conditions and outcomes.
| Catalyst | Substrate Type | Solvent | Temperature | Outcome | Reference |
| Cinchona Alkaloids (e.g., QD-7) | γ-Alkyl β,γ-Butenolides | CH₂Cl₂ | Room Temp. | Rapid and highly enantioselective isomerization. | nih.gov |
| N,N-Dimethylethanolamine | 2(3H)-Furanone | Not specified | Not specified | Catalyzes isomerization to 2(5H)-furanone. | orgsyn.org |
| p-TsOH | Crude Lactol/Hydroxyketone | Benzene | Room Temp. | Dehydration followed by isomerization to form a stable furan ring. | nih.gov |
This data is based on studies of analogous butenolide structures, not specifically this compound.
Chiral Integrity and Racemization Pathways
The chiral integrity of this compound is centered on the C5 carbon, which is a stereogenic center due to its four different substituents (the heptyl group, a hydrogen atom, the ring oxygen, and the C4 carbon of the lactone ring). The stability of this center against racemization is a crucial factor in any stereoselective synthesis or application.
The primary pathway for the racemization of γ-substituted butenolides involves the deprotonation of the proton at the γ-position (C5). nsf.gov The acidity of this proton is significantly increased by the adjacent electron-withdrawing carbonyl group of the lactone. In the presence of a base, this proton can be abstracted to form a planar, achiral dienolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers. nsf.gov
This base-promoted racemization is a well-understood phenomenon and is the foundational principle behind dynamic kinetic resolution (DKR) reactions of butenolides. nsf.gov In DKR, a racemic starting material is continuously racemized while one enantiomer is selectively removed from the equilibrium, typically through an enantioselective reaction, allowing for a theoretical yield of 100% of a single, desired enantiomer. nsf.gov
The rate of racemization is influenced by several factors:
Base Strength: Stronger bases will facilitate faster deprotonation and, therefore, faster racemization.
Solvent: The choice of solvent can affect the stability of the intermediate dienolate and the efficacy of the base.
Temperature: Higher temperatures generally increase the rate of racemization.
Table 2: Conditions for Racemization/Dynamic Kinetic Resolution in Butenolides This table details conditions under which racemization of the γ-stereocenter is utilized in the context of dynamic kinetic resolution for related butenolide systems.
| Catalyst System | Base | Substrate Type | Reaction Type | Outcome | Reference |
| Rhodium(I) / (S)-BINAP | K₂CO₃ | β,γ-Butenolides | Conjugate addition of arylboronic acids | Racemization of the intermediate α,β-butenolide enables DKR. | nsf.gov |
| Ruthenium Catalysts | Not specified (part of catalytic cycle) | Racemic alcohols for dienol ester formation | Domino DKR/intramolecular Diels-Alder | Racemization of the starting alcohol is accelerated, leading to high ee in the product. | rug.nl |
This data is based on studies of analogous butenolide structures, not specifically this compound.
For this compound, exposure to basic conditions would likely compromise its chiral integrity at the C5 position. Therefore, synthetic and handling procedures for the enantiomerically pure compound must be conducted under neutral or acidic conditions to prevent racemization.
Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise connectivity and stereochemistry of 5-Heptyl-4-iodofuran-2(5H)-one. Through a suite of one- and two-dimensional experiments, a detailed picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. While specific experimental data for this compound is not publicly available, the expected resonances can be predicted based on the structure.
A detailed analysis would reveal signals corresponding to the protons of the heptyl chain, including the terminal methyl group, the six methylene groups, and the methine proton at the C5 position of the furanone ring. The chemical shift of the C5 proton would be influenced by the adjacent oxygen atom and the heptyl group. The olefinic proton at C3 would also exhibit a characteristic chemical shift. Spin-spin coupling between adjacent non-equivalent protons would provide valuable information on the connectivity of the carbon skeleton.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on predicted values and awaits experimental verification.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.1 - 6.3 | d | 2.0 - 3.0 |
| H-5 | 4.8 - 5.0 | m | - |
| -CH₂- (heptyl, α to C5) | 1.8 - 2.0 | m | - |
| -CH₂- (heptyl) | 1.2 - 1.6 | m | - |
| -CH₃ (heptyl) | 0.8 - 1.0 | t | 6.5 - 7.5 |
d: doublet, t: triplet, m: multiplet
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbon (C2), the olefinic carbons (C3 and C4), the carbon bearing the iodine (C4), and the stereocenter (C5) would be particularly informative. The carbons of the heptyl chain would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is based on predicted values and awaits experimental verification.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 120 - 125 |
| C4 | 80 - 85 |
| C5 | 85 - 90 |
| C1' (heptyl) | 35 - 40 |
| C2'-C6' (heptyl) | 22 - 32 |
| C7' (heptyl) | 13 - 15 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To firmly establish the connectivity of atoms, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the sequence of protons within the heptyl chain and the coupling between the C3 and C5 protons (if any).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
Stereochemical Assignment via NOESY/ROESY
The stereochemistry at the C5 position is a key structural feature of this compound. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to determine the relative spatial proximity of protons. By observing NOE correlations between the proton at C5 and protons on the heptyl chain, the preferred conformation and the relative stereochemistry of this chiral center can be deduced.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include:
A strong, sharp absorption band in the region of 1750-1780 cm⁻¹ , characteristic of the C=O stretching vibration of an α,β-unsaturated γ-lactone.
A medium intensity band around 1630-1650 cm⁻¹ corresponding to the C=C stretching vibration of the furanone ring.
Several bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the heptyl chain.
A band in the 1000-1200 cm⁻¹ region associated with the C-O stretching of the lactone.
The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹ .
Table 3: Predicted IR Absorption Bands for this compound (Note: This table is based on predicted values and awaits experimental verification.)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated lactone) | 1750 - 1780 | Strong |
| C=C (alkene) | 1630 - 1650 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium-Strong |
| C-O (lactone) | 1000 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₁₁H₁₇IO₂). The experimentally measured mass-to-charge ratio (m/z) of the molecular ion would be compared to the calculated theoretical mass, providing strong evidence for the proposed formula.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural insights. Characteristic fragmentation pathways for furanone derivatives often involve the loss of small neutral molecules such as CO and CO₂. The fragmentation of the heptyl chain would also produce a series of characteristic ions separated by 14 Da (corresponding to CH₂ units). The presence of iodine would be indicated by a characteristic isotopic pattern and the potential loss of an iodine radical.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structures in the solid state. nih.govnih.gov This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. nih.gov For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.
The process involves irradiating a crystalline sample with a beam of X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. nih.gov By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise location of each atom. nih.gov
In the context of this compound, an X-ray crystallographic study would definitively establish the relative stereochemistry of the substituents on the furanone ring. Furthermore, the presence of the heavy iodine atom would aid in the determination of the absolute configuration of the chiral center at C5 through anomalous dispersion effects. nih.gov The solid-state conformation, including the orientation of the heptyl chain and the planarity of the furanone ring, would be elucidated, providing insights into potential intermolecular interactions such as hydrogen bonding or halogen bonding in the crystal packing.
Illustrative Crystallographic Data for a Furanone Derivative:
While specific crystallographic data for this compound is not publicly available, the following table provides an example of the type of information that would be obtained from such an analysis, based on data for analogous furanone structures. nih.govmdpi.com
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.89 Å, b = 10.23 Å, c = 25.45 Å |
| Bond Length (C=O) | 1.21 Å |
| Bond Length (C-I) | 2.10 Å |
| Bond Angle (O-C5-C4) | 109.5° |
| Torsion Angle (C4-C5-C6-C7) | 175.2° |
Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. documentsdelivered.com These methods are indispensable for the characterization of enantiomers in solution, providing information about their absolute configuration and conformational preferences. documentsdelivered.comnih.gov For a chiral molecule like this compound, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are particularly valuable.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. polimi.it A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the stereochemistry of the molecule. nih.gov The sign and magnitude of the Cotton effects can often be correlated with the absolute configuration of the chiral center(s) by applying empirical rules, such as the Octant Rule for ketones, or through comparison with computational predictions. polimi.itnih.govnih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scilit.comresearcher.life An ORD curve displays this rotation, and the presence of Cotton effects, where the rotation changes sign, corresponds to the wavelengths of maximum absorption in the CD spectrum. nih.gov
For this compound, the lactone chromophore and the iodine atom would give rise to distinct electronic transitions that would be observable in the CD and ORD spectra. By analyzing the signs of the Cotton effects associated with these transitions, it would be possible to assign the absolute configuration of the C5 stereocenter as either (R) or (S). This experimental data, when compared with theoretical calculations, provides a powerful and non-destructive method for stereochemical assignment. nih.gov
Illustrative Chiroptical Data for a Chiral Furanone:
The following table illustrates the type of data that would be obtained from CD and ORD analysis of an enantiomerically pure sample of a chiral furanone derivative.
| Technique | Wavelength (nm) | Signal |
| CD | 230 | Δε = +5.2 L·mol⁻¹·cm⁻¹ |
| CD | 265 | Δε = -1.8 L·mol⁻¹·cm⁻¹ |
| ORD | 240 | [Φ] = +8500 deg·cm²·dmol⁻¹ (Peak) |
| ORD | 220 | [Φ] = -6200 deg·cm²·dmol⁻¹ (Trough) |
Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.
Theoretical and Computational Chemistry of 5 Heptyl 4 Iodofuran 2 5h One
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5-Heptyl-4-iodofuran-2(5H)-one. A typical DFT study would begin by determining the molecule's ground state geometry, which corresponds to the lowest energy arrangement of its atoms.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value | Description |
| C=O Bond Length | ~1.21 Å | Typical double bond length for a lactone carbonyl group. |
| C-I Bond Length | ~2.10 Å | Reflects the covalent bond between carbon and iodine. |
| Dipole Moment | ~3.5 D | Indicates a significant separation of charge within the molecule, primarily due to the polar carbonyl and iodo groups. |
| C=O Stretch Freq. | ~1750 cm⁻¹ | A characteristic vibrational mode for the carbonyl group in a five-membered lactone ring. |
Note: The values in this table are hypothetical and represent typical ranges observed for similar functional groups in related molecules. Actual values would require specific DFT calculations.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to have significant contributions from the π-system of the furanone ring and the lone pairs of the oxygen and iodine atoms. The LUMO is likely to be a π* orbital associated with the α,β-unsaturated carbonyl system. The iodine atom can also influence the frontier orbitals, potentially lowering their energies. Studies on other furanone derivatives have used frontier molecular orbital analysis to understand their reactivity in cycloaddition reactions.
Table 2: Hypothetical Frontier Orbital Properties of this compound
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Reflects its potential as an electron donor in reactions. |
| LUMO Energy | -1.2 | Indicates its capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability. |
Note: These energy values are illustrative and would need to be determined by quantum chemical calculations.
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
In this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The iodine atom, despite being electronegative, is expected to have a region of positive electrostatic potential on its outermost surface, along the extension of the C-I bond. This phenomenon, known as a σ-hole, makes the iodine atom a potential halogen bond donor. The heptyl chain would be a region of relatively neutral potential. This type of analysis is crucial for understanding intermolecular interactions, such as in biological systems or crystal packing.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.
A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. Computational methods can be used to locate transition state structures and analyze their properties.
For this compound, several reactions could be investigated computationally. For example, the iodine atom could participate in cross-coupling reactions, or the furanone ring could undergo nucleophilic addition or cycloaddition. A transition state analysis of such a reaction would involve optimizing the geometry of the transition state and performing a frequency calculation to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Hypothetical Geometric Parameters of a Transition State for Nucleophilic Addition to the Furanone Ring
| Parameter | Predicted Value | Description |
| Forming Nu-C Bond Distance | ~2.0 Å | The distance between the incoming nucleophile (Nu) and the carbon atom being attacked. |
| Breaking C=C Bond Length | ~1.40 Å | The double bond in the ring elongates as it loses its π-character. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |
Note: These are hypothetical values for an illustrative reaction. The actual parameters would depend on the specific reactants and reaction conditions.
For this compound, one could computationally model a reaction such as an iodolactonization to form a related product or a substitution reaction at the iodine-bearing carbon. The resulting energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. For instance, computational studies have been used to investigate the mechanisms of various reactions involving furanone derivatives, including tandem reactions and cycloadditions.
Table 4: Hypothetical Energy Profile for a Key Transformation
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +20.5 |
| Intermediate | +5.2 |
| Second Transition State | +15.8 |
| Products | -10.3 |
Note: This table represents a hypothetical multi-step reaction and the values are for illustrative purposes only.
Catalytic Cycle Simulations for Metal-Mediated Reactions
Metal-mediated reactions are fundamental in modern organic synthesis, and computational simulations are invaluable for elucidating their complex mechanisms. For this compound, the carbon-iodine bond is a prime site for cross-coupling reactions, such as those catalyzed by palladium. researchgate.net Simulating the catalytic cycle of a reaction like a Suzuki or Stille coupling can provide detailed energetic and structural information about the transition states and intermediates involved.
A hypothetical catalytic cycle for a Suzuki coupling reaction involving this compound would typically involve the following key steps, which can be modeled using Density Functional Theory (DFT):
Oxidative Addition : The cycle initiates with the oxidative addition of the this compound to a low-valent metal complex, typically Palladium(0). This is often the rate-determining step.
Transmetalation : The resulting organopalladium(II) intermediate reacts with an organoboron reagent in the presence of a base.
Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex to yield the coupled product and regenerate the Palladium(0) catalyst.
The reactivity of iodinated furanone structures in such reactions has been documented, underscoring the feasibility of these catalytic pathways. ub.edu.ar Computational models can predict the energy barriers for each step, helping to optimize reaction conditions such as ligand choice, solvent, and temperature. wisc.edu
Table 1: Hypothetical Energy Profile for a Palladium-Catalyzed Suzuki Coupling
| Step | Description | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1 | Reactants | Pd(0)L2 + Furanone-I | 0.0 |
| 2 | Oxidative Addition TS | [L2Pd---I---Furanone]‡ | +15.2 |
| 3 | Oxidative Addition Product | L2Pd(I)(Furanone) | -5.7 |
| 4 | Transmetalation TS | [L2Pd(Furanone)(Boronate)]‡ | +12.5 |
| 5 | Reductive Elimination TS | [L-Pd(Furanone)(R)]‡ | +21.0 |
| 6 | Products | Furanone-R + Pd(0)L2 | -25.8 |
Conformational Analysis of the Furanone Ring and Heptyl Chain
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, performed using computational methods like DFT, can identify the most stable arrangements of the furanone ring and the flexible heptyl chain. ethz.ch
The key degrees of freedom include the rotation around the C-C bonds of the heptyl chain and the bond connecting the chain to the furanone ring. The planarity of the 2(5H)-furanone ring is a consistent feature, though substituents can influence crystal packing and intermolecular interactions. The long heptyl chain can adopt numerous conformations, with the lowest energy states typically maximizing the separation of bulky groups to minimize steric strain. nih.gov
Analysis focuses on several key dihedral angles to map the potential energy surface and identify low-energy conformers. The relative populations of these conformers can be estimated using Boltzmann statistics, which is crucial for understanding the molecule's behavior in solution. nih.gov
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C4-C5-C6-C7 | Rotation of the heptyl chain relative to the ring | Defines the overall orientation of the alkyl chain. |
| C6-C7-C8-C9 | Rotation within the heptyl chain | Anti-periplanar (180°) conformations are generally favored over gauche (+/- 60°). nih.gov |
| C8-C9-C10-C11 | Rotation within the heptyl chain | Multiple gauche interactions can lead to folded "syn-pentane" like structures of higher energy. nih.gov |
| C10-C11-C12-C13 | Rotation at the terminus of the heptyl chain | Greater rotational freedom compared to bonds closer to the ring. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. semanticscholar.org These models establish a mathematical relationship between calculated molecular descriptors and an experimentally observed reactivity parameter. mdpi.com For this compound, a QSRR study could be developed to predict its reactivity in various reactions, such as its rate of nucleophilic substitution or its efficiency in a cross-coupling reaction.
The development of a QSRR model involves:
Generating a dataset of structurally related furanone derivatives.
Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Using statistical methods, like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), to build a predictive model. mdpi.com
Such models can enhance the understanding of the separation mechanisms and predict properties like chromatographic retention times without the need for extensive experiments. semanticscholar.org
Table 3: Relevant Molecular Descriptors for a QSRR Study
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight (MW), Number of rings (nCIR) | Basic molecular composition and size. mdpi.com |
| Topological | Wiener Index, Balaban J index | Atomic connectivity and branching. |
| Geometric | 3D-MoRSE descriptors, RDF descriptors | 3D distribution of atoms and molecular shape. mdpi.com |
| Electronic | Dipole Moment, Polar Surface Area (PSA) | Charge distribution and potential for polar interactions. |
| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Electronic structure and frontier molecular orbital energies. |
In Silico Predictions of Chemical Behavior
In silico methods leverage computer simulations to predict the chemical and biological behavior of molecules, offering a rapid and cost-effective alternative to experimental testing. nih.gov For this compound, these predictions can cover a wide spectrum of properties, from physicochemical characteristics to potential bioactivity and toxicity.
Quantum chemical methods like Time-Dependent Density Functional Theory (TDDFT) can be used to predict spectroscopic properties, such as UV-Vis absorption spectra. mdpi.com Other in silico models, often based on machine learning algorithms, can predict properties relevant to drug development, including:
Metabolism : Predicting the likelihood of metabolism by cytochrome P450 enzymes. nih.gov
Toxicity : Estimating potential cardiotoxicity by predicting blockade of the hERG potassium channel. nih.gov
Pharmacokinetics : Modeling properties like blood-brain barrier permeability and oral bioavailability. nih.gov
These predictive models are crucial in the early stages of research for screening virtual compound libraries and prioritizing candidates for synthesis and further testing.
Table 4: In Silico Predictions for this compound
| Property Predicted | Computational Method | Relevance |
| Solubility (LogS) | Fragment-based or topological models | Determines bioavailability and formulation. |
| Lipophilicity (LogP) | Atom-based contribution methods (e.g., XLogP3) | Influences membrane permeability and protein binding. |
| Cytochrome P450 Metabolism | Substrate docking to P450 crystal structures; machine learning models | Predicts metabolic stability and potential drug-drug interactions. nih.gov |
| hERG Blockade | Pharmacophore modeling, QSAR | Assesses risk of cardiotoxicity. nih.gov |
| Spectroscopic Properties | TDDFT, STEOM-DLPNO-CCSD | Predicts UV/Vis and fluorescence spectra for analytical characterization. mdpi.com |
Structure Activity Relationship Sar Methodologies and Rational Design Frameworks
The exploration of a compound's biological activity is deeply rooted in understanding how its chemical structure dictates its function. For furanone derivatives like 5-Heptyl-4-iodofuran-2(5H)-one, a systematic approach to modifying its structure allows researchers to map out the chemical features essential for activity.
Design Principles for Derivatization
Derivatization, or the chemical modification of a compound, is a fundamental strategy in medicinal chemistry to enhance efficacy and selectivity. ijabbr.com For the furanone scaffold, these modifications are guided by established principles aimed at probing and optimizing interactions with biological targets.
Systematic Modification of the Furanone Scaffold
The furanone core is a versatile platform for chemical modification. ijabbr.com Its inherent reactivity allows for a range of transformations that can significantly alter biological activity. Key strategies include:
Ring Transformation: The furanone ring can be opened and converted into other heterocyclic systems, such as pyrrolones or pyridazinones. nih.gov This fundamental change to the scaffold can lead to compounds with entirely new biological profiles.
Substitution at Other Ring Positions: While the C4 and C5 positions are critical, modifications at the C3 position can also influence activity. Introducing different substituents at C3 can modulate the electronic properties and steric profile of the entire molecule. mdpi.com
Sialylation: The introduction of sialic acid groups, for instance at the 5-hydroxyl position of related furanones, has been shown to create compounds with enhanced cytotoxicity against cancer cells. ijabbr.com
Hybridization: Fusing the furanone scaffold with other known pharmacophores, such as a quinoline (B57606) nucleus, is a strategy to create hybrid molecules with potentially synergistic or novel activities. rsc.org
These systematic modifications are essential for a comprehensive understanding of the SAR, providing insights into which parts of the molecule are critical for its biological function. ijabbr.com
Variation of the 5-Alkyl Chain Length and Branching
The alkyl chain at the C5 position plays a crucial role in the molecule's interaction with its biological target, primarily by influencing its hydrophobicity. The length and branching of this chain are key parameters for optimization.
Research on related furanones has demonstrated that the length of the alkyl chain at the C3 or C5 position significantly impacts biological activity. ucc.ie There is often an optimal chain length for maximum potency. For instance, in studies on quorum sensing inhibition, molecules with ethyl, butyl, and hexyl side chains were effective, whereas longer chains led to a decrease or loss of activity. ucc.ie This decrease in activity for longer chains (e.g., dodecyl) is often attributed to reduced aqueous solubility, which limits the compound's bioavailability. ucc.ie The influence of the C5 alkyl chain length on activity is often marginal compared to other substitutions but remains a key factor in fine-tuning the molecule's properties. researchgate.net
| C5-Alkyl Chain Variation | General Impact on Activity | Potential Rationale | Reference |
| Shorter Chains (e.g., Ethyl, Butyl) | Often show good activity. | Balanced hydrophobicity and solubility. | ucc.ie |
| Optimal Length (e.g., Hexyl, Heptyl) | Frequently exhibits maximum potency. | Ideal fit into hydrophobic pockets of target proteins. | ucc.ie |
| Longer Chains (e.g., Dodecyl) | Activity tends to decrease or is lost. | Reduced aqueous solubility, poor bioavailability. | ucc.ie |
| Branched Chains | Can increase or decrease activity. | Alters steric interactions and metabolic stability. |
Exploration of Different Halogen Substituents at C4
The halogen at the C4 position is a critical determinant of the compound's reactivity and biological activity. The type of halogen—iodine, bromine, chlorine, or fluorine—can drastically alter the molecule's electronic and steric properties, influencing how it interacts with biological nucleophiles and target enzymes.
Studies have consistently shown that the presence and nature of a halogen at C4 are vital for the activity of many furanones. ucc.ie In many cases, a bromine atom at the C4-position is considered critical for potent biofilm inhibition. ucc.ie For example, a C4-brominated furanone was a potent inhibitor of S. typhimurium biofilm, while an analog lacking the C4-bromine was inactive. ucc.ie
The higher reactivity of bromo- and iodo-substituted compounds compared to their chloro- counterparts can be a key factor. The SN2 reactivity of an alkyl bromide is significantly higher than that of an alkyl chloride, which can enhance interactions with biological targets. oup.com In comparative studies of halogenated compounds, changing the substituent from fluorine to chlorine to bromine has been shown to increase the hydrophobicity, which can affect metabolic pathways and target accumulation. nih.gov SAR analysis of quinoline-furanone hybrids revealed that halogen substitutions, particularly bromine and chlorine, enhanced antimalarial activity. rsc.org
| C4-Halogen Substituent | General Impact on Activity | Key Properties | Reference |
| Iodine (I) | Often highly active. | Good leaving group, high polarizability, contributes to hydrophobicity. | rsc.org |
| Bromine (Br) | Frequently critical for high potency. | Good leaving group, strong electrophile, enhances reactivity. | ucc.ie |
| Chlorine (Cl) | Active, but often less potent than Br or I. | Moderate leaving group ability and electrophilicity. | rsc.orgoup.com |
| Fluorine (F) | Activity varies; can alter metabolic stability. | Poor leaving group, highly electronegative, can form strong bonds. | nih.gov |
| No Halogen | Often results in loss of activity. | Highlights the importance of the electrophilic nature of the C4 position. | ucc.ie |
Methodologies for SAR Determination
To elucidate the detailed structure-activity relationships of compounds like this compound, researchers employ a combination of synthetic and computational methodologies.
Synthetic Libraries of Analogs
A cornerstone of modern medicinal chemistry is the synthesis and screening of compound libraries. nih.gov By creating a collection of structurally related analogs, researchers can systematically and efficiently probe the effect of various substituents. For furanones, a library would be designed to explore the key structural variables:
Scaffold Diversity: Synthesizing derivatives with modified furanone cores. nih.gov
Alkyl Chain Variation: Creating a series of compounds with different alkyl chains at the C5 position (e.g., varying length from C1 to C12, and including branched or cyclic variants). nih.govresearchgate.net
Halogen Substitution: Preparing analogs with each of the different halogens (F, Cl, Br, I) at the C4 position. nih.govucc.ie
These libraries are often prepared using solid-phase synthesis or parallel synthesis techniques, which allow for the rapid generation of dozens or even hundreds of compounds. scienceasia.org For instance, a library of halogenated furanones can be prepared and derivatized using standard palladium-mediated coupling reactions to introduce a variety of aryl and alkynyl substituents. ucc.ieresearchgate.net Each compound in the library is then tested in biological assays, and the resulting data are used to build a comprehensive SAR map, guiding the design of the next generation of more potent and selective compounds. nih.gov
Computational Approaches to SAR (e.g., QSAR techniques, Molecular Descriptors)
Alongside synthetic efforts, computational chemistry provides powerful tools for understanding and predicting biological activity. rsc.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to correlate the chemical structure of compounds with their biological effects. srce.hrresearchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods build a statistical model by aligning a series of active compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. srce.hr The resulting contour maps visually represent regions where specific properties are favorable or unfavorable for activity, providing direct insights for rational drug design. srce.hrnih.gov
For furanone derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. core.ac.uk These descriptors quantify various aspects of the molecule's structure and properties:
Electronic Descriptors: Such as electrostatic fields and polar surface area, which are crucial for interactions with polar residues in a target protein. srce.hrresearchgate.net
Steric Descriptors: These account for the size and shape of the molecule, which must be complementary to the binding site. ijpda.org
Hydrophobic Descriptors: These relate to the molecule's lipophilicity, which influences its ability to cross cell membranes and bind to hydrophobic pockets. nih.gov
These computational models not only help to explain the SAR of existing compounds but can also be used to predict the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. srce.hrnih.gov
| QSAR Technique | Description | Key Descriptors/Fields Used | Reference |
| 2D-QSAR | Correlates 2D structural properties with activity. | Retention index, polar surface area, number of specific atoms. | researchgate.netuq.edu.au |
| CoMFA | Compares 3D steric and electrostatic fields of aligned molecules. | Steric fields, Electrostatic fields. | srce.hrnih.gov |
| CoMSIA | Extends CoMFA by adding hydrophobic, H-bond donor, and H-bond acceptor fields. | Steric, Electrostatic, Hydrophobic, H-bond donor, H-bond acceptor. | srce.hrnih.govnih.gov |
| kNN-MFA | k-Nearest Neighbor Molecular Field Analysis; a 3D-QSAR method. | Steric fields, Electrostatic fields. | core.ac.ukijpda.org |
Mechanistic Probes for Investigating Chemical Interactions
The utility of this compound as a mechanistic probe stems from its specific chemical architecture: a furanone core, a lipophilic heptyl chain, and an iodine substituent. This combination allows for targeted investigations into complex biological systems.
Enzyme Inhibition Studies (Mechanistic Focus on Binding and Catalysis)
The furanone scaffold is a recognized pharmacophore present in numerous compounds with enzyme-inhibiting properties. nih.govebi.ac.uk Derivatives of furan-2(5H)-one have been identified as inhibitors of various enzymes, including cyclooxygenase (COX), tyrosinase, and topoisomerase I. nih.govmdpi.comnih.gov The mechanism of inhibition often involves the α,β-unsaturated lactone moiety, which can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in an enzyme's active site.
In the context of this compound, two key structural features likely govern its inhibitory potential:
The 5-heptyl group: Long alkyl chains can enhance binding affinity by occupying hydrophobic pockets within the enzyme's active or allosteric sites. Studies on other inhibitors have shown that increasing the lipophilicity via alkyl chain length can improve inhibitory activity up to an optimal point. juniperpublishers.com
The furanone ring: The electrophilic nature of the unsaturated lactone ring is crucial for its interaction with enzymatic targets. For instance, studies on novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as Topoisomerase I (Topo I) inhibitors revealed that these compounds could not only stabilize the enzyme-DNA covalent complex but also interfere with the initial binding between Topo I and DNA. nih.gov
An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org The binding can be reversible or irreversible. wikipedia.orglibretexts.org Competitive inhibitors, for example, resemble the substrate and compete for the active site, an action that can be overcome by increasing substrate concentration. libretexts.org The structural features of this compound suggest it could act as a competitive or mixed-type inhibitor, depending on the specific enzyme target.
Table 1: Enzyme Inhibition by Furanone Derivatives (Examples)
| Compound Class | Target Enzyme | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| 3-Arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones | Cyclooxygenase-2 (COX-2) | Potent anti-inflammatory activity, evaluated through docking studies. | nih.govresearchgate.net |
| 4-(4-Substituted amidobenzyl)furan-2(5H)-one derivatives | Topoisomerase I | Stabilization of drug-enzyme-DNA complex and interference with DNA binding. | nih.gov |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (with n-heptyl group) | Acetylcholinesterase (AChE) | IC50 value of 92.13 ± 0.15 µM; activity enhanced by increased lipophilicity from the alkyl chain. | juniperpublishers.com |
Protein Binding Investigations (Chemical Interaction Focus)
Beyond enzymatic inhibition, furanones are known to bind to non-catalytic proteins, particularly transcriptional regulators involved in bacterial communication. The primary focus of these investigations has been on quorum sensing (QS) receptors, such as LasR in Pseudomonas aeruginosa. acs.orgasm.org These proteins contain a specific ligand-binding pocket that accommodates the native signaling molecules, N-acyl homoserine lactones (AHLs).
Halogenated furanones act as antagonists by competing with AHLs for this binding site. mdpi.com The chemical interactions governing this binding include:
Hydrophobic Interactions: The C5-heptyl chain of this compound is critical for occupying the hydrophobic channel in the LasR binding domain, a site normally occupied by the acyl chain of the native AHL.
Halogen Bonding: The C4-iodo substituent can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the protein. This can significantly enhance binding affinity and specificity.
Hydrogen Bonding: The furanone ring's carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the lactone ring in the native AHL ligand.
Structure-based virtual screening and scaffold-hopping approaches have been successfully used to identify and design new furanone-based ligands for QS receptors, underscoring the importance of these specific chemical interactions in achieving potent protein binding. acs.orgasm.org
Quorum Sensing Inhibition Mechanisms (Molecular Level)
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. mdpi.com Halogenated furanones, first discovered in the marine alga Delisea pulchra, are renowned for their ability to disrupt QS systems. mdpi.com They are structural mimics of the native AHL signal molecules used by many Gram-negative bacteria. mdpi.compreprints.org
The molecular mechanism of QS inhibition by compounds like this compound involves several key steps:
Competitive Binding to Regulators: The furanone competitively binds to the ligand-binding domain of LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa). nih.gov
Prevention of Activation: This binding prevents the receptor from adopting the active conformation that is necessary for dimerization and subsequent binding to target DNA promoter regions.
Downregulation of QS Genes: As a result, the transcription of QS-controlled genes, which often encode virulence factors and biofilm formation proteins, is suppressed. preprints.org
Table 2: Effects of Furanones on Quorum Sensing Phenotypes
| Compound/Class | Organism | QS System Targeted | Observed Effect | Reference |
|---|---|---|---|---|
| Bromo-furan-2(5H)-one derivatives | P. aeruginosa | Las/Rhl/Pqs | Inhibition of biofilm formation; reduced transcription of rsaL, rhlA, pqsA. | preprints.org |
| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | P. aeruginosa | General QS | Inhibition of siderophore production. | frontiersin.org |
| Synthetic 2(5H)-furanone | Aeromonas hydrophila | C4-HSL & C6-HSL | Inhibition of biofilm formation by competing with native AHLs. | researchgate.net |
Development of Structure-Based Design Hypotheses
The knowledge gained from mechanistic studies provides a solid foundation for the rational, structure-based design of new furanone derivatives with enhanced activity. nih.gov For this compound, several design hypotheses can be proposed to optimize its function as an inhibitor.
Hypothesis 1: Optimization of the C5-Alkyl Chain: The length, branching, and saturation of the C5-heptyl chain are critical determinants of binding affinity. It is hypothesized that modifying this chain could lead to more optimal hydrophobic interactions within the target protein's binding pocket. For example, shortening or lengthening the chain, or introducing cyclic moieties, could fine-tune its fit and improve potency, as suggested by studies where lipophilicity correlates with activity. juniperpublishers.com
Hypothesis 2: Modulation of the C4-Halogen: The iodine atom at the C4 position is a key feature, likely contributing to binding through halogen bonding. A structure-based design hypothesis would involve systematically replacing iodine with other halogens (bromine, chlorine, fluorine) to modulate the strength and directionality of this interaction. This could enhance binding affinity and selectivity for the target protein over others. The success of various brominated furanones supports this hypothesis. preprints.org
Hypothesis 3: Modification of the Furanone Core: The α,β-unsaturated lactone is a reactive pharmacophore. Structure-activity relationship (SAR) studies on other furanone-based inhibitors have shown that introducing substituents or exocyclic double bonds onto the furanone ring can significantly increase biological activity. nih.gov It is hypothesized that such modifications to the this compound core could enhance its electrophilicity or improve its geometric complementarity to the target binding site, leading to a more potent inhibitor.
These hypotheses can be tested using a combination of chemical synthesis, biological assays, and computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the development of next-generation furanone-based chemical probes and therapeutic leads. nih.govnih.gov
Synthetic Utility and Application As a Chemical Intermediate
5-Heptyl-4-iodofuran-2(5H)-one as a Building Block in Complex Molecule Synthesis
As a foundational building block, this compound provides a robust platform for the synthesis of more elaborate molecules. The iodine atom at the C4 position acts as a versatile functional handle, amenable to a variety of standard and modern coupling reactions, while the heptyl group at the C5 position imparts significant lipophilicity and can influence the stereochemical course of subsequent reactions.
The carbon-iodine bond in this compound is particularly susceptible to transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov This reactivity allows for the straightforward introduction of a wide range of substituents at the C4 position, leading to a diverse library of furanone derivatives. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, Heck, and Stille couplings are particularly effective for this purpose. sigmaaldrich.comrsc.org For example, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-5-heptylfuran-2(5H)-one, while a Sonogashira coupling with a terminal alkyne would produce a 4-alkynyl-5-heptylfuran-2(5H)-one. mdpi.comresearchgate.net These transformations highlight the role of the iodofuranone as a key intermediate for generating molecular diversity from a common precursor.
Table 1: Diversification of the this compound Scaffold via Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Product Class |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂ (Aryl/Alkyl Boronic Acid) | 4-Aryl/Alkyl-5-heptylfuran-2(5H)-one |
| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | 4-Alkynyl-5-heptylfuran-2(5H)-one |
| Heck Coupling | Alkene | 4-Alkenyl-5-heptylfuran-2(5H)-one |
Beyond carbon-carbon bond formation, the iodine atom can also be displaced by various nucleophiles, further expanding the range of accessible derivatives. mdpi.com
The 2(5H)-furanone ring, also known as a butenolide, is a privileged scaffold found in a multitude of biologically active natural products. acs.orgresearchgate.net Halogenated furanones, in particular, are key intermediates in the synthesis of marine natural products. For instance, synthetic strategies toward fimbrolides and bromobeckerelide have utilized 5-alkyl-4-bromo-2(5H)-furanones as critical building blocks. acs.org Given the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in many cross-coupling reactions, this compound represents a highly valuable, if not superior, intermediate for analogous synthetic endeavors. Its structure is primed for elaboration into complex natural product frameworks. Syntheses of natural product analogues with quorum sensing inhibitory properties have also been developed from related furanone precursors, indicating a potential application for this compound in medicinal chemistry research. researchgate.net
The furanone ring itself can serve as a template for the construction of other heterocyclic systems through ring-transformation reactions. nih.govdntb.gov.ua This approach dramatically increases the molecular diversity obtainable from a single scaffold. A common strategy involves the reaction of the furanone with a dinucleophile, such as hydrazine (B178648) or a primary amine. nih.govnih.gov For example, treatment of a 2(5H)-furanone with hydrazine hydrate (B1144303) typically leads to ring opening to form a carboxylic acid hydrazide intermediate. This intermediate can then be cyclized under acidic conditions to afford a six-membered pyridazinone ring. nih.gov Similarly, reaction with primary amines can yield five-membered pyrrolone derivatives. nih.gov In these transformations, the substituents at the C4 and C5 positions of the original furanone are retained, making this compound a precursor to novel, highly functionalized pyridazinone and pyrrolone heterocycles.
Table 2: Heterocyclic Scaffolds Derived from Furanone Ring Transformation
| Reagent | Intermediate | Final Heterocycle |
|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | Carboxylic Acid Hydrazide | Pyridazinone |
| Primary Amine (R-NH₂) | Carboxamide | Pyrrolone |
Stereochemical Control in Downstream Transformations
The carbon atom at the C5 position, bonded to the heptyl group, is a stereocenter. The ability to control this stereocenter is crucial for the synthesis of enantiomerically pure target molecules. Efficient methods for the asymmetric synthesis of 5-alkyl-substituted 2(5H)-furanones have been developed, often employing chiral auxiliaries. scispace.com For instance, the asymmetric acetalization of 5-hydroxy-2(5H)-furanone with a chiral alcohol like (-)-menthol allows for the preparation of the desired furanone with very high enantiomeric excess (>98%). core.ac.uk
Once established, the stereochemistry at the C5 position can exert significant influence on subsequent reactions, enabling stereochemical control in downstream transformations. The chiral environment created by the C5-substituent can direct the approach of reagents to other parts of the molecule, such as the C3-C4 double bond or the carbonyl group, leading to the formation of specific diastereomers. This principle of substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis. core.ac.uk
Development of New Synthetic Methodologies Utilizing Iodofuranones
The unique combination of functional groups in iodofuranones like this compound has spurred the development of novel synthetic methodologies. thieme-connect.com These methods leverage the inherent reactivity of the scaffold to achieve complex chemical transformations efficiently.
Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple potential reactive sites. iupac.orgmasterorganicchemistry.com this compound is a prime example of a substrate where regioselectivity is key. It possesses several distinct reactive centers: the C4-I bond, the electron-deficient C3-C4 double bond, and the carbonyl group.
A highly regioselective method for the synthesis of the 4-iodofuranone scaffold itself is the iodolactonization of 2,3-allenoates. organic-chemistry.orgresearchgate.net This reaction proceeds via an electrophilic addition where the carbonyl oxygen of the ester participates in a 5-endo-dig cyclization, ensuring that the iodine atom is installed exclusively at the C4 position. organic-chemistry.org
Once formed, the iodofuranone can undergo various transformations with high regioselectivity. For instance, palladium-catalyzed cross-coupling reactions occur specifically at the carbon-iodine bond, leaving the α,β-unsaturated lactone system intact. nih.gov Conversely, reactions such as Michael additions would target the C3 position due to the electronic nature of the conjugated system. This differential reactivity allows chemists to selectively functionalize the molecule at different positions by choosing the appropriate reagents and conditions. The stereocenter at C5 further refines this control, often directing reactions to one of the two faces of the planar ring system, thereby achieving high levels of stereoselectivity. core.ac.uk
Future Directions in Research on 5 Heptyl 4 Iodofuran 2 5h One
Advanced Catalytic Approaches for Synthesis and Functionalization
The development of efficient and selective methods for both the synthesis of the 5-Heptyl-4-iodofuran-2(5H)-one core and the subsequent functionalization of its carbon-iodine (C-I) bond is a primary research objective.
Synthesis: Future synthetic strategies should move beyond classical methods towards advanced catalytic approaches. Research has demonstrated that gold(I) complexes are highly effective in activating alkynes for nucleophilic attack, a key step in forming furanone rings. A promising direction would be the development of a gold-catalyzed tandem cyclization/1,2-migration of a suitably substituted 2-alkynyl-2-silyloxy carbonyl precursor in the presence of an iodine source like N-iodosuccinimide (NIS). This approach could provide a direct and highly regioselective route to the target molecule.
Functionalization: The vinylic C-I bond is a prime site for modification via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position, dramatically increasing molecular diversity. Future studies should explore various catalytic systems to functionalize this bond.
Table 1: Potential Catalytic Cross-Coupling Reactions for C4-Functionalization
| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Aryl/Alkyl Boronic Acids | 4-Aryl/Alkyl-5-heptylfuran-2(5H)-ones |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine | Terminal Alkynes | 4-Alkynyl-5-heptylfuran-2(5H)-ones |
| Heck | Pd(OAc)₂ / Ligand / Base | Alkenes | 4-Alkenyl-5-heptylfuran-2(5H)-ones |
| Buchwald-Hartwig | Pd₂ (dba)₃ / Ligand / Base | Amines, Amides | 4-Amino/Amido-5-heptylfuran-2(5H)-ones |
Furthermore, photocatalysis offers a modern approach for C-H alkylation and other transformations under mild conditions, which could be adapted for functionalizing the heptyl chain or the furanone ring itself.
Mechanistic Studies on Specific Chemical Interactions
A deeper understanding of the non-covalent interactions and reaction mechanisms involving this compound is crucial for controlling its reactivity.
Halogen Bonding: The iodine atom in the molecule is a potential halogen bond (XB) donor. Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. Future research should investigate the ability of the C-I bond in this specific furanone to form halogen bonds with various acceptors (e.g., carbonyls, N-heterocycles). This could be studied using spectroscopic techniques (NMR, IR) and X-ray crystallography. Understanding these interactions is key, as they can influence crystal packing, molecular recognition, and even catalytic pathways. For instance, XB has been implicated in the activity of iodothyronine deiodinases, highlighting its biological relevance.
Reaction Mechanisms: Mechanistic studies on the cross-coupling reactions mentioned in section 8.1 are essential. Investigating the kinetics and intermediates of, for example, the Suzuki or Sonogashira coupling would provide insights into the oxidative addition of the C-I bond to the palladium catalyst and the subsequent reductive elimination steps. Similarly, exploring the mechanism of electrophilic iodocyclization reactions used in its synthesis can lead to improved stereocontrol and yields.
Exploration of Novel Reactivity Patterns
Beyond standard cross-coupling, the unique structure of this compound invites the exploration of less conventional reactivity.
Hypervalent Iodine Chemistry : The iodine atom can be oxidized to a hypervalent state (e.g., iodine(III) or iodine(V)). Reagents derived from this compound could act as novel organocatalysts or transfer agents for various functional groups. For example, creating a [bis(acetoxy)iodo] derivative could enable oxidative cyclizations or rearrangements.
Radical Reactions : The C-I bond can be cleaved homolytically to generate a vinyl radical. This can be initiated photochemically or with a radical initiator. This vinyl radical could participate in additions to alkenes or alkynes, opening pathways to complex carbocycles and heterocycles. Visible-light photocatalysis, in particular, has emerged as a powerful tool for generating radicals from alkyl iodides under mild conditions.
Metal-Halogen Exchange : Treatment with organolithium or Grignard reagents could induce a metal-halogen exchange, generating a nucleophilic vinyllithium (B1195746) or vinylmagnesium species at the C4 position. This intermediate could then react with a wide range of electrophiles, providing an alternative to palladium-catalyzed methods.
Development of Sustainable Synthetic Routes
Future research must prioritize green and sustainable chemistry principles in the synthesis and modification of this compound.
A key strategy involves using biomass-derived starting materials. The furanone core is structurally related to furfural (B47365), a platform chemical readily obtained from the hemicellulose fraction of lignocellulosic biomass. Research efforts should focus on developing catalytic pathways to convert furfural or its derivatives into the necessary precursors for this compound. For example, the selective oxidation of furfural can yield 2(5H)-furanone, which could then be further elaborated.
Table 2: Green Chemistry Approaches for Furanone Synthesis
| Green Chemistry Principle | Proposed Application | Research Focus |
|---|---|---|
| Use of Renewable Feedstocks | Synthesize furanone core from biomass-derived furfural. | Develop efficient catalytic oxidation and functionalization of furfural. |
| Catalyst Efficiency | Employ recyclable heterogeneous catalysts (e.g., Pd on activated carbon). | Design robust catalysts for hydrogenation or oxidation steps. |
| Atom Economy | Utilize tandem or one-pot reactions to minimize intermediate isolation. | Optimize conditions for electrophile-induced cyclization/migration sequences. |
| Safer Solvents | Conduct reactions in water or bio-based solvents. | Explore water-compatible catalysts like CuI in cyclodextrin (B1172386) for coupling reactions. |
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry is an indispensable tool for predicting and rationalizing the behavior of molecules like this compound. Advanced computational models can provide insights that are difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT): DFT calculations can be employed to investigate several aspects of the molecule's chemistry.
Reaction Mechanisms: Modeling transition states and reaction energy profiles for proposed synthetic routes (e.g., gold-catalyzed cyclization) or functionalization reactions (e.g., palladium-catalyzed cross-coupling) can help elucidate the most favorable pathways and rationalize observed regioselectivity and stereoselectivity.
Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) can aid in the structural characterization of the molecule and its derivatives.
Halogen Bonding: The strength and geometry of halogen bonds can be quantified by calculating the electrostatic potential on the iodine atom's surface to visualize the σ-hole and by performing Natural Bond Orbital (NBO) analysis to determine donor-acceptor interaction energies.
Table 3: Application of Computational Models in Future Research
| Computational Method | Property to Investigate | Scientific Goal |
|---|---|---|
| DFT (e.g., B3LYP) | Transition State Energies | Elucidate reaction mechanisms and predict kinetic barriers. |
| DFT / NBO Analysis | Orbital Interactions, Electrostatic Potential | Quantify and understand halogen bonding interactions. |
| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predict UV-Vis spectra and understand photochemical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
